

# Application Notes and Protocols: Quantifying the Reduction of Hyperreflective Material with ISTH0036

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Compound of Interest		
Compound Name:	ISTH0036	
Cat. No.:	B12360519	Get Quote

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## Introduction

**ISTH0036** is an investigational antisense oligonucleotide designed to selectively target and suppress the production of Transforming Growth Factor-beta 2 (TGF-β2).[1][2] TGF-β2 is a cytokine implicated in the pathogenesis of fibrotic processes in various ocular diseases, including neovascular age-related macular degeneration (nAMD) and diabetic macular edema (DME).[1][3] The development of fibrosis in these conditions is a significant contributor to vision loss and is an unmet medical need not adequately addressed by current anti-VEGF therapies. [4][5][6]

Hyperreflective material (HRM), observable on optical coherence tomography (OCT), is considered a key biomarker for the presence and progression of fibrosis in retinal diseases. The quantification of HRM volume provides a valuable endpoint in clinical trials to assess the efficacy of anti-fibrotic therapies.

The Phase 2 BETTER trial, a multicenter, international study, evaluated the safety and efficacy of intravitreal **ISTH0036** in patients with nAMD and DME.[1][2][4][5][6] A key finding from this trial was a significant reduction in the volume of HRM in patients treated with **ISTH0036**, suggesting a direct anti-fibrotic effect.[1][2][4][5] This document provides detailed application

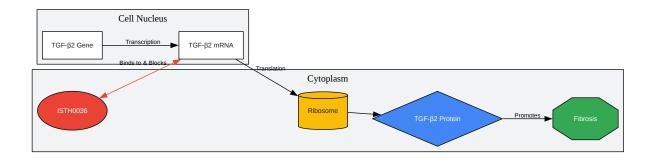


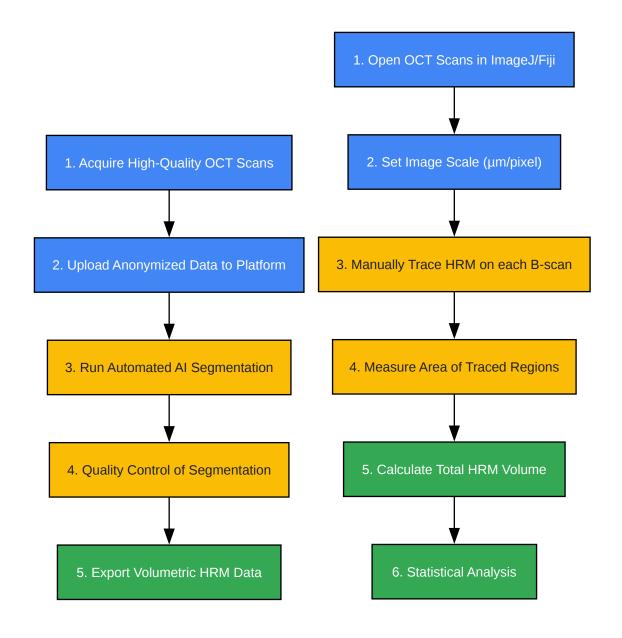
notes and protocols for the quantification of HRM in the context of clinical research on **ISTH0036**, based on the methodologies employed in the BETTER trial.

## **Signaling Pathway of ISTH0036**

**ISTH0036** is a selective TGF- $\beta$ 2-blocking antisense oligonucleotide.[4] Its mechanism of action is to bind to the mRNA of TGF- $\beta$ 2, preventing its translation into the TGF- $\beta$ 2 protein. This suppression of TGF- $\beta$ 2 production is intended to inhibit the downstream signaling pathways that lead to fibrosis.









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